2-(3,5-Dichlorophenyl)propan-2-amine hydrochloride 2-(3,5-Dichlorophenyl)propan-2-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1417638-35-7
VCID: VC2970507
InChI: InChI=1S/C9H11Cl2N.ClH/c1-9(2,12)6-3-7(10)5-8(11)4-6;/h3-5H,12H2,1-2H3;1H
SMILES: CC(C)(C1=CC(=CC(=C1)Cl)Cl)N.Cl
Molecular Formula: C9H12Cl3N
Molecular Weight: 240.6 g/mol

2-(3,5-Dichlorophenyl)propan-2-amine hydrochloride

CAS No.: 1417638-35-7

Cat. No.: VC2970507

Molecular Formula: C9H12Cl3N

Molecular Weight: 240.6 g/mol

* For research use only. Not for human or veterinary use.

2-(3,5-Dichlorophenyl)propan-2-amine hydrochloride - 1417638-35-7

Specification

CAS No. 1417638-35-7
Molecular Formula C9H12Cl3N
Molecular Weight 240.6 g/mol
IUPAC Name 2-(3,5-dichlorophenyl)propan-2-amine;hydrochloride
Standard InChI InChI=1S/C9H11Cl2N.ClH/c1-9(2,12)6-3-7(10)5-8(11)4-6;/h3-5H,12H2,1-2H3;1H
Standard InChI Key ZNPYGKNJDQJNPA-UHFFFAOYSA-N
SMILES CC(C)(C1=CC(=CC(=C1)Cl)Cl)N.Cl
Canonical SMILES CC(C)(C1=CC(=CC(=C1)Cl)Cl)N.Cl

Introduction

2-(3,5-Dichlorophenyl)propan-2-amine hydrochloride is a synthetic organic compound classified as an arylpropanolamine. It is structurally analogous to naturally occurring alkaloids, with modifications that include a propanol chain and two chlorine atoms substituted onto the phenyl ring. This compound is of significant interest in scientific research, particularly in the fields of pharmacology and medicinal chemistry, due to its potential biological activities and applications in studying adrenergic receptors.

Synthesis and Preparation

The synthesis of 2-(3,5-Dichlorophenyl)propan-2-amine hydrochloride typically involves the reaction of 3,5-dichlorobenzaldehyde with isopropylamine through reductive amination methods. The hydrochloride salt form is commonly produced by treating the amine with hydrochloric acid. In industrial settings, large-scale synthesis may utilize continuous flow reactors to enhance efficiency and scalability.

Synthesis Steps:

  • Starting Materials: 3,5-Dichlorobenzaldehyde and isopropylamine.

  • Reaction Method: Reductive amination.

  • Salt Formation: Treatment with hydrochloric acid to form the hydrochloride salt.

Structural Features:

  • IUPAC Name: 2-(3,5-Dichlorophenyl)propan-2-amine;hydrochloride

  • InChI: InChI=1S/C9H11Cl2N.ClH/c1-9(2,12)6-3-7(10)5-8(11)4-6;/h3-5H,12H2,1-2H3;1H

  • InChIKey: ZNPYGKNJDQJNPA-UHFFFAOYSA-N

  • SMILES: CC(C)(C1=CC(=CC(=C1)Cl)Cl)N.Cl

Applications and Research Findings

This compound is valuable in various scientific research fields, particularly in studying adrenergic receptors and as a precursor in organic synthesis. Its unique structure makes it a subject of interest in medicinal chemistry and pharmacology.

Potential Applications:

  • Pharmacology: Potential applications in drug design and development due to its interaction with biological targets.

  • Organic Synthesis: Used as a precursor for synthesizing other compounds.

Storage and Handling

2-(3,5-Dichlorophenyl)propan-2-amine hydrochloride should be stored at temperatures between 2-8°C. It is classified as a secondary amine due to the presence of two carbon substituents attached to the nitrogen atom.

Handling Precautions:

  • Storage Temperature: 2-8°C.

  • Chemical Class: Secondary amine.

Synthesis and Preparation Table

StepDescription
1Reaction of 3,5-dichlorobenzaldehyde with isopropylamine via reductive amination.
2Treatment with hydrochloric acid to form the hydrochloride salt.

Applications Table

ApplicationDescription
PharmacologyPotential applications in drug design and development.
Organic SynthesisUsed as a precursor for synthesizing other compounds.

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